molecular formula C22H20O B1205610 p-(1-Methyl-2,2-diphenylvinyl)anisole CAS No. 13560-37-7

p-(1-Methyl-2,2-diphenylvinyl)anisole

Cat. No. B1205610
CAS RN: 13560-37-7
M. Wt: 300.4 g/mol
InChI Key: DRHOGPTXUWEFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-2-(4-methoxyphenyl)propene is a stilbenoid.

Scientific Research Applications

Stereochemistry and Isomerism

The stereochemistries of geometric isomers of compounds related to p-(1-Methyl-2,2-diphenylvinyl)anisole have been extensively studied. Richardson, Benson, and Hite (1976) investigated the stereochemistries of geometric isomers of 4-(2-bromo-1,2-diphenylvinyl)anisole and related compounds. They determined the stereochemistry by converting the phenolic analog to ethers and comparing physical properties with known compounds. This research corrects previously published literature and contributes to understanding the structural intricacies of such compounds (Richardson, Benson, & Hite, 1976).

Synthetic Routes and Polymerization

Feldthusen, Iván, and Müller (1998) developed a novel synthetic route for preparing polyisobutylene (PIB)-based linear and star-shaped block copolymers by combining living carbocationic and anionic polymerizations. This research is significant as it provides a method for endcapping living PIB chains with compounds structurally similar to p-(1-Methyl-2,2-diphenylvinyl)anisole, leading to termini that are essential for initiating further polymerization processes (Feldthusen, Iván, & Müller, 1998).

Catalytic Properties and O-methylation

Dechan and Bajju (2020) explored the catalytic properties of certain compounds in the O-methylation of phenols. Their research indicates the use of specific catalysts for the selective O-methylation of phenols using methanol, an environmentally friendly methylating agent. The catalytic properties and the formation of anisole compounds in this process shed light on the chemical behavior and applications of compounds related to p-(1-Methyl-2,2-diphenylvinyl)anisole (Dechan & Bajju, 2020).

properties

CAS RN

13560-37-7

Product Name

p-(1-Methyl-2,2-diphenylvinyl)anisole

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene

InChI

InChI=1S/C22H20O/c1-17(18-13-15-21(23-2)16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3

InChI Key

DRHOGPTXUWEFCO-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Other CAS RN

13560-37-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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